2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
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Overview
Description
2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a complex organic compound with a molecular formula of C6H11N3O3S. This compound contains a variety of functional groups, including an amide, a carbamate, and a thioether, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:
Formation of the Core Structure: The initial step often involves the formation of the 2-amino-2-oxoethyl backbone through a series of condensation reactions.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to optimize the reaction efficiency.
Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or thioether groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-oxoethyl N-(((ethylamino)carbonyl)oxy)ethanimidothioate: Similar structure but with an ethyl group instead of a methyl group.
2-Amino-2-oxoethyl N-(((propylamino)carbonyl)oxy)ethanimidothioate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
92065-82-2 |
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Molecular Formula |
C6H11N3O3S |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C6H11N3O3S/c1-4(13-3-5(7)10)9-12-6(11)8-2/h3H2,1-2H3,(H2,7,10)(H,8,11)/b9-4+ |
InChI Key |
WTYFBTGEGFZOGF-RUDMXATFSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)NC)/SCC(=O)N |
Canonical SMILES |
CC(=NOC(=O)NC)SCC(=O)N |
Origin of Product |
United States |
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